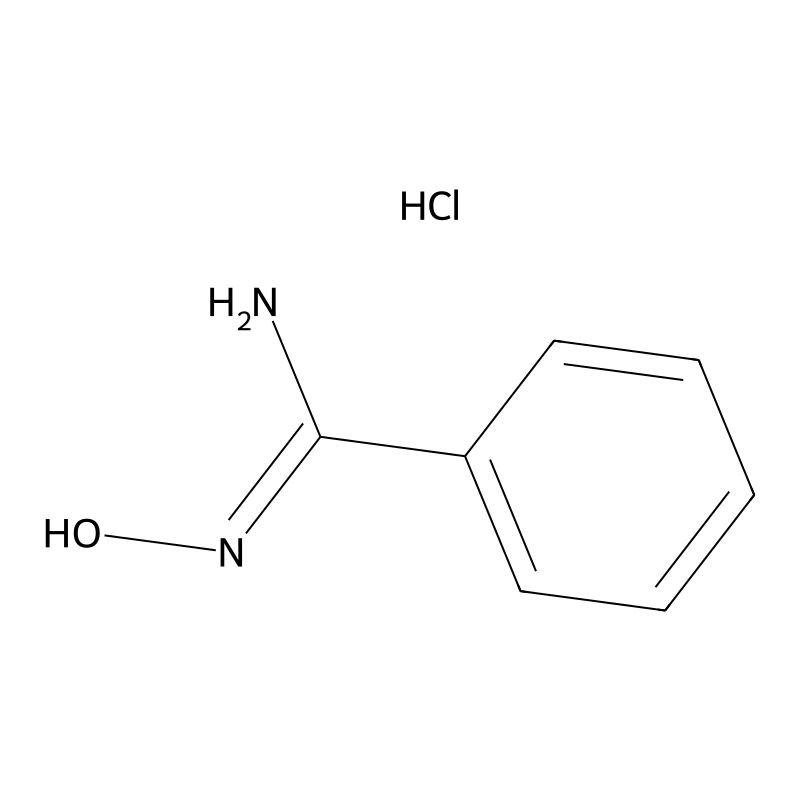N'-Hydroxybenzenecarboximidamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthetic Chemistry
Application Summary: “N’-Hydroxybenzenecarboximidamide hydrochloride” is used in synthetic chemistry, particularly in the synthesis of N-heterocyclic compounds . Due to the presence of two nitrogen atoms in the amidine structure, this molecule can be considered as a dual nucleophile in the synthesis of various heterocycles .
Methods of Application: Amidines, in particular, N-arylamidines, are used as versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds . They can easily react with alkynes, aldehydes, ketones, α, β-unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds .
Results or Outcomes: The application of amidines has led to significant advances in the synthesis of various heterocycles. This has been particularly successful in recent years with the direct C–H bond activation of amidines, for instance, ortho-C(sp2)-H bond of N-phenyl ring in the reaction with diverse organic molecules .
N'-Hydroxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 172.61 g/mol. It is characterized by its hydroxy and carboximidamide functional groups, which contribute to its reactivity and biological activity. The compound typically appears as a white to off-white crystalline solid and is soluble in water and various organic solvents. Its structure can be represented by the following InChI key: InChI=1S/C7H8N2O/c8-7(10)6(11)5-3-1-2-4(9)5/h1-4,10H,(H2,8,9) .
- Oxidation: This compound can be oxidized to form oximes or nitriles, depending on the reagents used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can convert N'-hydroxybenzenecarboximidamide hydrochloride into amines or other reduced forms, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups. Reagents like Grignard reagents or organolithium compounds are typically employed for these substitution reactions .
N'-Hydroxybenzenecarboximidamide hydrochloride exhibits notable biological activity, particularly in biochemical assays and molecular biology applications. It has been shown to interact with various enzymes and proteins, potentially inhibiting their activity and leading to alterations in cellular processes. This compound may play a role in metabolic pathways that involve oxidative stress and cellular signaling .
The synthesis of N'-hydroxybenzenecarboximidamide hydrochloride can be achieved through several methods:
- Laboratory Synthesis: The most common method involves reacting 2-hydroxybenzenecarboximidamide with hydrochloric acid. This reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt.
- Industrial Production: In an industrial setting, the synthesis is scaled up using large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully adjusted to accommodate larger quantities while maintaining efficiency .
N'-Hydroxybenzenecarboximidamide hydrochloride has a variety of applications across different fields:
- Chemical Research: It serves as an intermediate in the synthesis of various organic compounds.
- Biochemical Assays: The compound is utilized as a reagent in molecular biology experiments due to its ability to interact with biological targets.
- Industrial Use: It is involved in the production of specialty chemicals and serves as a precursor for other industrially relevant compounds .
Studies on N'-hydroxybenzenecarboximidamide hydrochloride have revealed its potential interactions with specific enzymes and proteins, which may lead to changes in metabolic pathways. The exact molecular targets depend on the context of its application, but it is known for its ability to inhibit certain enzymatic activities, thus influencing cellular functions .
N'-Hydroxybenzenecarboximidamide hydrochloride shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N'-Hydroxybenzenecarboximidamide | 136.15 g/mol | Lacks chlorine; used in similar applications | |
| 2-Hydroxybenzamidine | 136.15 g/mol | Amino derivative; involved in similar reactions | |
| Benzamidooxime | 136.15 g/mol | Related oxime structure; used in organic synthesis |
These compounds highlight the uniqueness of N'-hydroxybenzenecarboximidamide hydrochloride due to its specific functional groups and reactivity patterns that distinguish it from other similar substances .








